molecular formula C12H8ClN3O B2804327 7-chloro-N-(cyanomethyl)quinoline-2-carboxamide CAS No. 1424381-66-7

7-chloro-N-(cyanomethyl)quinoline-2-carboxamide

Cat. No.: B2804327
CAS No.: 1424381-66-7
M. Wt: 245.67
InChI Key: SEMWIVMPORZQEV-UHFFFAOYSA-N
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Description

7-chloro-N-(cyanomethyl)quinoline-2-carboxamide is a quinoline derivative known for its potential applications in various scientific fields. Quinoline derivatives are widely recognized for their diverse biological activities and are used in the development of pharmaceuticals, agrochemicals, and other industrial applications.

Properties

IUPAC Name

7-chloro-N-(cyanomethyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-9-3-1-8-2-4-10(16-11(8)7-9)12(17)15-6-5-14/h1-4,7H,6H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMWIVMPORZQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)NCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(cyanomethyl)quinoline-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 7-chloroquinoline, which is commercially available or can be synthesized using classical methods such as the Skraup synthesis.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(cyanomethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of quinoline-2-carboxamide derivatives with reduced functional groups.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-N-(cyanomethyl)quinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-chloro-N-(cyanomethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloroquinoline-2-carboxamide
  • 7-chloro-N-(methyl)quinoline-2-carboxamide
  • 7-chloro-N-(ethyl)quinoline-2-carboxamide

Uniqueness

7-chloro-N-(cyanomethyl)quinoline-2-carboxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties compared to other similar compounds

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